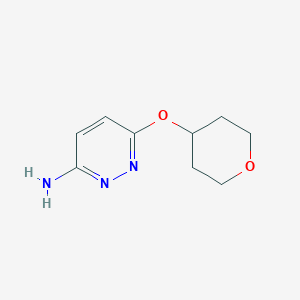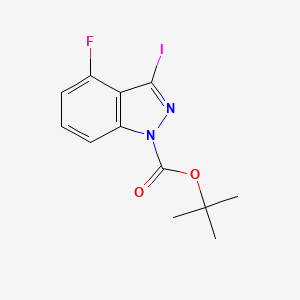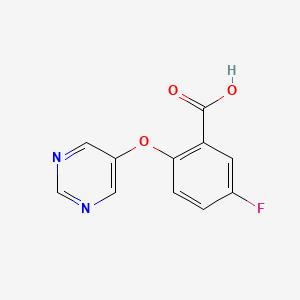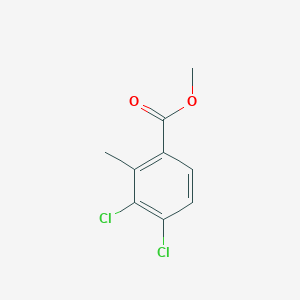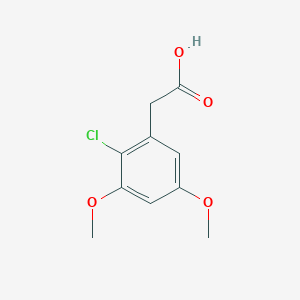
(2-Chloro-3,5-dimethoxy-phenyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid typically involves the chlorination and methoxylation of phenylacetic acid derivatives. One common method includes the following steps:
Chlorination: Phenylacetic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-(3,5-dimethoxyphenyl)acetic acid.
Substitution: Formation of 2-(2-hydroxy-3,5-dimethoxyphenyl)acetic acid or 2-(2-amino-3,5-dimethoxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dimethoxyphenyl)acetic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains an amide group instead of the acetic acid moiety, leading to different chemical properties and applications.
Uniqueness
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring
Propriétés
Formule moléculaire |
C10H11ClO4 |
|---|---|
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
2-(2-chloro-3,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(4-9(12)13)10(11)8(5-7)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
Clé InChI |
MKLNSUKJSLVVBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
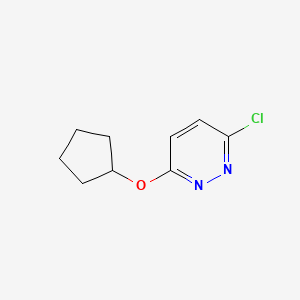
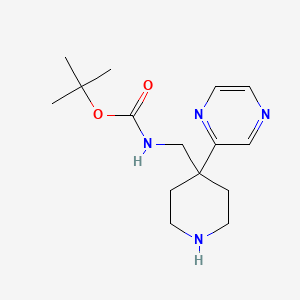
dimethyl-](/img/structure/B13989057.png)
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
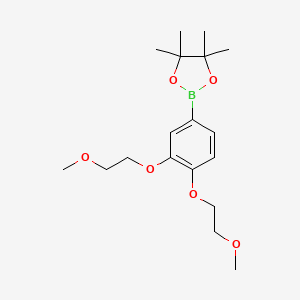
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
